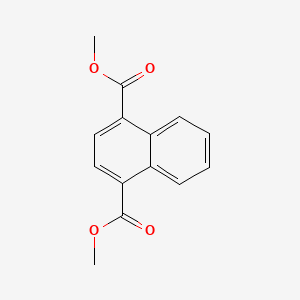

Dimethyl 1,4-naphthalenedicarboxylate

Description

Dimethyl 1,4-naphthalenedicarboxylate (CAS: 7487-15-2) is an aromatic dicarboxylate ester derived from 1,4-naphthalenedicarboxylic acid. Its rigid naphthalene backbone and two methoxycarbonyl groups at the 1,4-positions make it a versatile ligand in coordination chemistry, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. This compound is widely used due to its ability to form stable, porous structures with high thermal stability (up to 300°C) and tunable electronic properties . Applications span catalysis, gas storage, luminescence, and polymer chemistry, where its extended π-conjugation and directional bonding enhance material performance .

Properties

IUPAC Name |

dimethyl naphthalene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-13(15)11-7-8-12(14(16)18-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSXMIBZIHMVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453936 | |

| Record name | DIMETHYL 1,4-NAPHTHALENEDICARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7487-15-2 | |

| Record name | DIMETHYL 1,4-NAPHTHALENEDICARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Overview

Dimethyl 1,4-naphthalenedicarboxylate is typically prepared by esterification of 1,4-naphthalenedicarboxylic acid with methanol. The acid itself is often synthesized by oxidation of methyl-substituted naphthalene derivatives. The preparation process involves several key steps:

- Synthesis or procurement of 1,4-naphthalenedicarboxylic acid

- Esterification reaction with methanol under acidic or catalytic conditions

- Purification of the resulting dimethyl ester product

Preparation of 1,4-Naphthalenedicarboxylic Acid (Precursor)

The precursor acid, 1,4-naphthalenedicarboxylic acid, is commonly prepared by oxidation of 1-methyl-4-naphthoic acid or related methyl-substituted naphthalene compounds. A representative method involves:

- Dissolving 1-methyl-4-naphthoic acid in glacial acetic acid.

- Adding cobalt acetate, manganese acetate, and sodium acetate as catalysts in specific mass ratios relative to the acid (typically 1:30 to 1:50).

- Heating the mixture to 70–90 °C until complete dissolution.

- Introducing air or oxygen to oxidize the methyl group to carboxylic acid groups at elevated temperatures (up to 130 °C).

- Filtering and purifying the crude 1,4-naphthalenedicarboxylic acid product by pH adjustment, activated carbon treatment, and washing steps to obtain a high-purity acid.

This method is noted for its environmental friendliness, low cost, and high yield (greater than 96% purity of the acid) due to the use of air/oxygen as oxidants and recyclable catalysts.

Esterification to this compound

The esterification of 1,4-naphthalenedicarboxylic acid to its dimethyl ester is typically conducted by reacting the acid with methanol under acidic or catalytic conditions. Although detailed patent literature primarily focuses on the 2,6-isomer, the general principles apply similarly to the 1,4-isomer:

- The acid is mixed with methanol in a molar excess (commonly 5:1 to 20:1 methanol to acid ratio).

- The reaction is carried out at elevated temperatures (often between 100 °C and 280 °C) under reflux or pressure to drive the esterification.

- Catalysts such as strong acids (e.g., sulfuric acid) or acid resins may be used to accelerate the reaction.

- Water formed during the esterification is continuously removed to shift equilibrium toward ester formation.

- The reaction mixture is cooled to crystallize the dimethyl ester.

- The crude ester is purified by filtration, recrystallization, and distillation under reduced pressure to remove impurities and high-boiling residues.

This process yields this compound with high purity, often exceeding 99%, suitable for industrial and research applications.

Purification and Quality Control

Purification steps are critical to remove residual catalysts (e.g., cobalt, manganese), unreacted acid, and side products such as brominated compounds or monoesters. Techniques include:

- Filtration or centrifugation to remove insoluble impurities.

- Recrystallization from suitable solvents (e.g., aromatic hydrocarbons).

- Vacuum distillation to eliminate high-boiling impurities.

- Activated carbon treatment to reduce color and organic impurities.

These steps ensure the final product meets stringent purity requirements for downstream applications.

Comparative Data Table of Preparation Parameters

Research Findings and Industrial Relevance

- The oxidation method using cobalt and manganese acetates in acetic acid is a well-established, scalable, and cost-effective route to the acid precursor, which is crucial for the overall efficiency of dimethyl ester production.

- Esterification under controlled temperature and methanol excess ensures high conversion rates and product purity, with continuous removal of water driving the reaction equilibrium.

- Purification techniques are essential to meet industrial standards, especially for applications requiring low color and minimal metal contamination.

- Although most detailed patent literature focuses on the 2,6-isomer, the chemical similarity allows adaptation of these methods to the 1,4-isomer with appropriate optimization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1,4-naphthalenedicarboxylate undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Photoreactions: The compound can participate in photochemical reactions, such as reductive photoallylation.

Common Reagents and Conditions

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Photoreactions: Allyltrimethylsilane is used in photoreactions involving single electron transfer mechanisms.

Major Products Formed

Reduction: Alcohol derivatives of the original ester.

Substitution: Various substituted naphthalene derivatives.

Photoreactions: Reductive allylation products and cyclobutanes.

Scientific Research Applications

Scientific Research Applications

-

Polymer Science :

- Dimethyl 1,4-naphthalenedicarboxylate serves as a precursor for synthesizing various polyesters and polyamides. These polymers are utilized in creating high-performance materials due to their thermal stability and mechanical properties. For example, it can be polymerized to produce poly(ethylene naphthalate) which is used in textiles and packaging materials .

- Liquid Crystals :

- Pharmaceutical Intermediates :

Material Science Applications

Cosmetic Formulations

This compound is increasingly used in cosmetic formulations due to its properties as a film former and stabilizer:

- Film Formers : It provides a protective layer on the skin or hair, enhancing moisture retention and improving texture.

- Emulsifiers : The compound aids in stabilizing emulsions, ensuring uniform distribution of ingredients in creams and lotions .

Case Study: Cosmetic Application

A study conducted on the formulation of moisturizing creams demonstrated that incorporating this compound significantly improved the product's moisturizing efficacy compared to formulations without it. The cream exhibited better skin hydration levels over time, highlighting its potential as an effective ingredient in personal care products .

Mechanism of Action

The mechanism of action of dimethyl 1,4-naphthalenedicarboxylate in photoreactions involves a single electron transfer from the reagent to the singlet excited state of the compound. This leads to the formation of radical intermediates, which then undergo further reactions to form the final products. The molecular targets and pathways involved in these reactions are primarily based on the electronic structure of the compound and the nature of the reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Benzenedicarboxylate (BDC)

BDC, a smaller aromatic dicarboxylate, is a cornerstone ligand in MOFs like UiO-66 and MIL-101. Key differences include:

- Structural Impact : Replacing BDC with 1,4-naphthalenedicarboxylate (NDC) in UiO-66 increases pore size and H₂ adsorption capacity. For example, UiO-66 with 100% NDC linkers exhibits 1.7 wt% H₂ uptake at 77 K, outperforming BDC-based analogs .

- Thermal Stability : NDC-based MOFs retain crystallinity up to 350°C, while BDC frameworks typically degrade near 300°C .

- Catalytic Activity : BDC-MOFs like Cu₃(BTC)₂ are effective in solvent-free catalysis, whereas NDC-MOFs (e.g., Cd-NDC) show enhanced photocatalytic activity due to improved charge transfer .

Table 1: BDC vs. NDC in UiO-66 MOFs

| Property | BDC-Based UiO-66 | NDC-Based UiO-66 |

|---|---|---|

| H₂ Adsorption (77 K) | 1.3 wt% | 1.7 wt% |

| CO₂ Adsorption (273 K) | 4.5 mmol/g | 5.8 mmol/g |

| Thermal Stability (°C) | ~300 | ~350 |

| References |

2,6-Naphthalenedicarboxylate (2,6-NDC)

The 2,6-isomer’s linear geometry enables distinct coordination modes:

- MOF Topology : Co₃(2,6-ndc)₃(dabco) forms a primitive cubic net with 3D-connected pores, achieving H₂ and CH₄ storage capacities of 2.1 wt% and 135 cm³/g, respectively, at 77 K . In contrast, 1,4-NDC-based MOFs like ZnPW-NDC exhibit pillared-layer structures optimized for gas separation (e.g., CO₂/N₂ selectivity of 22 at 303 K) .

- Luminescence : 1,4-NDC MOFs (e.g., Cd-NDC-phen) emit strong blue light (λmax = 450 nm), while 2,6-NDC systems prioritize gas storage over optical properties .

1,4-Cyclohexanedicarboxylate (CHDC)

CHDC, an aliphatic dicarboxylate, imparts flexibility to polymers and MOFs:

- Polymer Performance : Copolyesters incorporating 1,4-NDC (e.g., PCTN) exhibit superior hydrolytic stability and barrier properties compared to CHDC-based systems, which are more prone to swelling due to cyclohexane’s flexibility .

- Thermal Properties : CHDC copolymers have glass transition temperatures (Tg) ~85°C, whereas 1,4-NDC analogs reach Tg >100°C .

Dimethyl Terephthalate (DMT)

DMT, a staple in polyethylene terephthalate (PET) production, contrasts with 1,4-NDC in polymer applications:

Biological Activity

Dimethyl 1,4-naphthalenedicarboxylate (DMDNC) is a compound of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity. This article explores the biological activity of DMDNC, focusing on its mechanisms of action, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

DMDNC has the molecular formula C₁₄H₁₂O₄ and a molecular weight of 244.24 g/mol. The compound features two carboxylate groups attached to a naphthalene ring at the 1 and 4 positions, which contributes to its chemical reactivity and potential applications in material sciences and organic synthesis.

DMDNC exhibits interesting photochemical properties, making it a subject of research in photochemistry. The mechanism of action involves a single electron transfer from the reagent to the singlet excited state of DMDNC, leading to the formation of radical intermediates that undergo further reactions. These reactions are primarily influenced by the electronic structure of DMDNC and the nature of the reagents used.

Enzyme Studies

DMDNC is utilized in biochemical assays as a substrate in enzyme-catalyzed reactions. Research indicates that it can serve as a building block for synthesizing various organic compounds, including polymers. Its role in enzyme studies is crucial for understanding enzyme kinetics and mechanisms .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of DMDNC. In one study involving Sprague-Dawley rats, no significant treatment-related effects were observed after repeated oral doses . However, inhalation studies indicated potential lung pathology at very high doses, suggesting that while DMDNC may have low acute toxicity, caution is warranted regarding exposure levels .

Case Studies and Research Findings

Several studies have explored the biological activity and applications of DMDNC:

- Photochemical Reactions : Research has shown that DMDNC can undergo unique photoaddition reactions with alkenes upon irradiation. This process retains the stereochemistry of the alkene, indicating a concerted mechanism that occurs from the excited singlet state.

- Enzyme-Catalyzed Reactions : In studies investigating enzyme interactions, DMDNC has been employed as a substrate to understand enzyme mechanisms better. Its ability to form complexes with metal ions also suggests potential therapeutic applications in drug design .

- Comparative Toxicology : Comparative studies with structurally similar compounds indicate that DMDNC exhibits distinct biological profiles. For example, while dimethyl 2,6-naphthalenedicarboxylate shares some properties with DMDNC, differences in reactivity and toxicity profiles highlight DMDNC's unique characteristics .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dimethyl 2,6-naphthalenedicarboxylate | Carboxyl groups at positions 2 and 6 | Different reactivity due to position |

| Diethyl 1,4-naphthalenedicarboxylate | Ethyl groups instead of methyl | Varying solubility and boiling points |

| Naphthalene-1,4-dicarboxylic acid | Lacks methyl ester functionality | More polar; higher solubility in water |

| Dimethyl terephthalate | Aromatic dicarboxylic ester | Similar applications but different reactivity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing dimethyl 1,4-naphthalenedicarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via liquid-phase oxidation of dimethylnaphthalene fractions followed by esterification with methanol. Key variables include temperature (optimized at 80–120°C), catalyst type (e.g., sulfuric acid or metal oxides), and reaction time (6–24 hours). Yield improvements require careful control of stoichiometry and purification via recrystallization or column chromatography .

- Characterization : Confirm structure using -/-NMR (peaks at δ 3.9–4.1 ppm for methyl esters), IR (C=O stretch ~1720 cm), and X-ray crystallography for solid-state conformation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : While classified as non-hazardous under GHS, standard PPE (gloves, lab coat, goggles) is recommended. Avoid inhalation of dust via fume hood use. Waste must be segregated and disposed via certified chemical waste services to prevent environmental contamination .

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodological Answer :

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (splitless mode, He carrier gas) to detect impurities.

- Thermal Analysis : DSC for melting point consistency (~180–185°C) and TGA to assess decomposition profiles .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer : Apply a 2 factorial design to test variables:

Q. What strategies resolve contradictions in reported catalytic efficiencies for esterification steps?

- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. toluene) or moisture content. Conduct controlled replicates under inert atmospheres (N/Ar) and compare kinetics via Arrhenius plots. Cross-validate using in situ FTIR to monitor ester bond formation .

Q. How can computational modeling guide the design of this compound-based polymers?

- Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to predict electronic properties (HOMO-LUMO gaps) and copolymer reactivity. Pair with MD simulations to assess backbone rigidity and thermal stability. Validate experimentally via GPC and DSC .

Q. What theoretical frameworks are suitable for studying the photophysical properties of this compound?

- Methodological Answer : Apply Marcus theory for electron transfer kinetics in fluorescence studies or TD-DFT for UV-Vis absorption spectra modeling. Correlate with experimental data from time-resolved fluorescence spectroscopy .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Compare reaction rates with bulkier substituents (e.g., tert-butyl vs. methyl esters) using Hammett plots.

- Electronic Effects : Measure NMR chemical shifts of carbonyl groups to assess electron-withdrawing/donating impacts. Use Suzuki-Miyaura coupling to test catalytic compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.